molecular formula C24H21N3O5 B2871001 8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 852454-89-8

8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2871001
CAS No.: 852454-89-8
M. Wt: 431.448
InChI Key: JXQKGXOGDLTSGE-UHFFFAOYSA-N
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Description

8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a quinoxaline core substituted with furan rings and a spirocyclic moiety

Scientific Research Applications

Chemistry

In chemistry, 8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its quinoxaline core is known to exhibit antimicrobial and anticancer activities, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its structural properties contribute to the stability and performance of these materials.

Future Directions

Quinoxaline derivatives, including this compound, have shown potential in various areas of drug discovery due to their diverse pharmacological properties . This paves the way for further development and exploration of these compounds in the wide spectrum of their biological importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The starting materials often include furan derivatives and quinoxaline precursors. The key steps may involve:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone.

    Introduction of Furan Rings: Furan rings can be introduced via electrophilic aromatic substitution reactions.

    Spirocyclic Moiety Formation: The spirocyclic structure is typically formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furan-2,3-diones, while reduction of the quinoxaline core can produce dihydroquinoxaline derivatives.

Mechanism of Action

The mechanism of action of 8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline share a similar core structure but differ in their substituents.

    Furan-Containing Compounds: Compounds such as furan-2-carboxylic acid have similar furan rings but lack the quinoxaline core.

    Spirocyclic Compounds: Spiro[4.5]decanes are structurally related but do not contain the quinoxaline or furan moieties.

Uniqueness

The uniqueness of 8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane lies in its combination of a quinoxaline core, furan rings, and a spirocyclic structure. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2,3-bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c28-23(27-9-7-24(8-10-27)31-13-14-32-24)16-5-6-17-18(15-16)26-22(20-4-2-12-30-20)21(25-17)19-3-1-11-29-19/h1-6,11-12,15H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQKGXOGDLTSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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